4-(9-Bromo-2,3-dimethylnaphtho[2,3-b]thiophen-4-yl)-2,6-dimethylphenol
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Overview
Description
4-(9-Bromo-2,3-dimethylnaphtho[2,3-b]thiophen-4-yl)-2,6-dimethylphenol is a complex organic compound that features a unique structure combining a naphtho[2,3-b]thiophene core with a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(9-Bromo-2,3-dimethylnaphtho[2,3-b]thiophen-4-yl)-2,6-dimethylphenol typically involves multi-step organic reactions. One common approach is the bromination of 2,3-dimethylnaphtho[2,3-b]thiophene, followed by coupling with 2,6-dimethylphenol under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors and automated systems to handle the complex multi-step synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(9-Bromo-2,3-dimethylnaphtho[2,3-b]thiophen-4-yl)-2,6-dimethylphenol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove certain functional groups or reduce the compound to a simpler form.
Substitution: Common in organic synthesis, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce simpler hydrocarbons .
Scientific Research Applications
4-(9-Bromo-2,3-dimethylnaphtho[2,3-b]thiophen-4-yl)-2,6-dimethylphenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of 4-(9-Bromo-2,3-dimethylnaphtho[2,3-b]thiophen-4-yl)-2,6-dimethylphenol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-{9-Bromo-2,3-dimethylnaphtho[2,3-b]thiophen-4-yl}-2-fluorophenol: Similar structure but with a fluorine atom instead of a hydroxyl group.
4-{9-Bromo-2,3-dimethylnaphtho[2,3-b]thiophen-4-yl}-2,6-dimethylphenyl acetate: An ester derivative with different chemical properties
Uniqueness
4-(9-Bromo-2,3-dimethylnaphtho[2,3-b]thiophen-4-yl)-2,6-dimethylphenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C22H19BrOS |
---|---|
Molecular Weight |
411.4 g/mol |
IUPAC Name |
4-(9-bromo-2,3-dimethylbenzo[f][1]benzothiol-4-yl)-2,6-dimethylphenol |
InChI |
InChI=1S/C22H19BrOS/c1-11-9-15(10-12(2)21(11)24)19-16-7-5-6-8-17(16)20(23)22-18(19)13(3)14(4)25-22/h5-10,24H,1-4H3 |
InChI Key |
BZMUSEQATJODAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)C2=C3C(=C(SC3=C(C4=CC=CC=C42)Br)C)C |
Origin of Product |
United States |
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